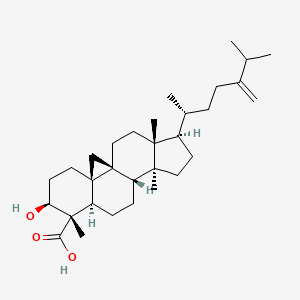

(3beta,5xi,8xi,9xi,10xi,17xi)-3-Hydroxy-24-methylidene-9,19-cyclolanostan-28-oate

Description

Context within Specialized Metabolite Research

Specialized metabolites, unlike primary metabolites, are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often mediate interactions between the organism and its environment. researchgate.net Terpenoids, the class of compounds to which CMMC belongs, represent one of the most extensive and diverse groups of plant specialized metabolites. researchgate.netnih.gov There is significant interest in understanding and potentially manipulating the production of specific terpenoids for various applications, including agriculture and pharmaceuticals. researchgate.netresearchgate.net

Classification as a Triterpenoid (B12794562)/Terpenoid

CMMC is classified as a triterpenoid, a subclass of terpenoids. medchemexpress.com Terpenoids are synthesized from five-carbon isoprene (B109036) units. researchgate.net In plants, the biosynthesis of these compounds follows complex pathways, such as the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which provide the necessary precursors. nih.govresearchgate.net CMMC arises as an intermediate in the sterol biosynthesis pathway, specifically within the C4-demethylation process. researchgate.netnih.gov

Properties

CAS No. |

149252-87-9 |

|---|---|

Molecular Formula |

C31H49O3- |

Molecular Weight |

469.7 g/mol |

IUPAC Name |

(6S,7S,12S,16R)-6-hydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylate |

InChI |

InChI=1S/C31H50O3/c1-19(2)20(3)8-9-21(4)22-12-14-28(6)23-10-11-24-29(7,26(33)34)25(32)13-15-30(24)18-31(23,30)17-16-27(22,28)5/h19,21-25,32H,3,8-18H2,1-2,4-7H3,(H,33,34)/p-1/t21-,22?,23?,24?,25+,27-,28+,29+,30?,31?/m1/s1 |

InChI Key |

RLRGKMMFFVWPHT-IJTKOOHQSA-M |

Appearance |

Powder |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Biological Sources and Distribution

1-Dehydroxy-23-deoxojessic acid has been identified in a range of biological systems, from fermentations of soil bacteria to tissues of higher plants. Its distribution underscores the diverse metabolic capabilities of different organisms in producing complex secondary metabolites.

The compound is recognized as a secondary metabolite synthesized by certain species of the bacterial genus Streptomyces. biosynth.com These actinobacteria are well-known for their ability to produce a vast array of specialized metabolites during fermentation processes. The biosynthesis of 1-Dehydroxy-23-deoxojessic acid in these microbes involves a complex series of enzymatic reactions, which is a characteristic feature of the metabolic potential within this group of bacteria. biosynth.com

In the plant kingdom, 1-Dehydroxy-23-deoxojessic acid has been identified in several species. In the model plant Arabidopsis thaliana, the compound is also known by the synonym 4-carboxy-4-methyl-24-methylenecycloartanol (CMMC). nih.gov Its presence is not typically detected in wild-type plants but has been observed to accumulate in mutants with a dysfunctional sterol C4-demethylation complex, specifically in erg28 mutants. nih.gov

The compound is also listed as a chemical constituent of Pluchea sericea (Arrowweed), a shrub found in the desert regions of North America. nih.gov While the broader class of cycloartane (B1207475) triterpenes has been isolated from the stems and leaves of Quercus variabilis (Chinese cork oak), specific literature identifying 1-Dehydroxy-23-deoxojessic acid in this species is not currently available. nih.gov

Table 1: Documented Biological Sources of 1-Dehydroxy-23-deoxojessic acid

| Kingdom | Genus/Species | Common Name | Part/Condition | Citation |

| Bacteria | Streptomyces sp. | N/A | Fermentation Product | biosynth.com |

| Plantae | Arabidopsis thaliana | Thale Cress | erg28 mutant | nih.gov |

| Plantae | Pluchea sericea | Arrowweed | Not Specified | nih.gov |

Elucidation of Biosynthetic Pathways

The formation of 1-Dehydroxy-23-deoxojessic acid is a multi-step process involving sophisticated enzymatic machinery. In both bacteria and plants, its synthesis is rooted in fundamental metabolic pathways that produce complex organic molecules.

In actinobacteria such as Streptomyces, the biosynthesis of 1-Dehydroxy-23-deoxojessic acid is the result of a complex enzymatic pathway. biosynth.com As a secondary metabolite, its production is tied to the organism's intricate metabolic network, which is evolved to create structurally unique compounds. biosynth.com

In eukaryotes like plants, the backbone of 1-Dehydroxy-23-deoxojessic acid is derived from the isoprenoid pathway. This fundamental pathway is responsible for the synthesis of a vast number of compounds, including sterols. The initial steps of the plant-based pathway occur in the plastids and produce isopentenyl diphosphate, a critical building block for all isoprenoids. This precursor is then utilized in the multi-step synthesis of sterols, during which 1-Dehydroxy-23-deoxojessic acid (as CMMC) can arise as a specific biosynthetic intermediate. nih.gov

The accumulation of 1-Dehydroxy-23-deoxojessic acid (CMMC) in Arabidopsis thaliana is directly linked to the function of the sterol C4-demethylation (SC4DM) multienzyme complex. nih.gov This complex is essential for the sequential removal of two methyl groups at the C4 position of sterol precursors, a critical step in producing mature sterols. The SC4DM complex in eukaryotes typically consists of three enzymes: a sterol C4-methyl oxidase, a C4-decarboxylase, and a 3-ketosterol reductase.

In Arabidopsis, a protein known as ERG28 is responsible for tethering this enzymatic complex to the endoplasmic reticulum membrane. nih.gov When the ERG28 protein is absent or non-functional, the SC4DM complex is destabilized, leading to the interruption of the demethylation process. This disruption causes the accumulation of the intermediate 4-carboxy-4-methyl-sterol, which in this case is 1-Dehydroxy-23-deoxojessic acid (CMMC). nih.gov

Table 2: Key Biosynthetic Pathways and Components

| Pathway/Complex | Organism Type | Key Function | Precursor/Intermediate | Citation |

| Isoprenoid Pathway | Plants | Synthesis of isoprenoid building blocks | Isopentenyl Diphosphate | |

| Sterol C4-Demethylation (SC4DM) Complex | Plants (Eukaryotes) | Removal of C4-methyl groups from sterol precursors | 4-carboxy-4-methyl-24-methylenecycloartanol (CMMC) | nih.gov |

The Sterol C4-Demethylation (SC4DM) Multienzyme Complex

Components: Sterol 4α-Methyl Oxidase (SMO), 4α-Carboxysterol-C3-Dehydrogenase/C4-Decarboxylase (CSD), and Sterone Keto-Reductase (SKR)

The eukaryotic SC4DM complex is a multi-enzyme system that sequentially modifies the sterol backbone. The key catalytic players in this complex are:

Sterol 4α-Methyl Oxidase (SMO): This enzyme initiates the demethylation process. It is a monooxygenase that hydroxylates the 4α-methyl group of a sterol precursor. This initial oxidation is a crucial preparatory step for the subsequent removal of the methyl group. In some bacteria, a functionally analogous enzyme, SdmA, which is a Rieske-type oxygenase, performs a similar function. nih.gov

4α-Carboxysterol-C3-Dehydrogenase/C4-Decarboxylase (CSD): Following the action of SMO, this bifunctional enzyme carries out two critical reactions. First, it acts as a dehydrogenase, oxidizing the 3-hydroxyl group to a 3-keto group. Subsequently, as a decarboxylase, it removes the now-oxidized 4α-methyl group in the form of carbon dioxide. In some bacterial systems, an NAD(P)-dependent reductase, SdmB, is involved in this stage of C-4 demethylation. nih.gov

Sterone Keto-Reductase (SKR): The final step in this part of the pathway is the reduction of the 3-keto group back to a 3-hydroxyl group, a reaction catalyzed by SKR. This restores the hydroxyl group that is characteristic of the final sterol product. Ketoreductase domains are also integral components of polyketide synthases (PKSs), large multifunctional enzymes responsible for the biosynthesis of many secondary metabolites in bacteria like Streptomyces. nih.govnih.gov

Table 1: Key Enzymes in C-4 Demethylation

| Enzyme | Function | Typical Cellular Context |

| Sterol 4α-Methyl Oxidase (SMO) | Initiates C-4 demethylation by hydroxylating the 4α-methyl group. | Eukaryotic sterol biosynthesis |

| 4α-Carboxysterol-C3-Dehydrogenase/C4-Decarboxylase (CSD) | Oxidizes the 3-hydroxyl group and subsequently removes the carboxylated 4α-methyl group. | Eukaryotic sterol biosynthesis |

| Sterone Keto-Reductase (SKR) | Reduces the 3-keto group back to a 3-hydroxyl group. | Eukaryotic sterol biosynthesis, Polyketide synthesis |

Scaffolding Role of ERG28 Protein

In eukaryotic systems, particularly in yeast, the efficiency and coordination of the SC4DM complex are greatly enhanced by a scaffolding protein known as ERG28. This protein, embedded in the endoplasmic reticulum membrane, does not possess catalytic activity itself. Instead, it acts as a molecular organizer, physically tethering the enzymes of the C-4 demethylation complex (SMO, CSD, and SKR) in close proximity. uniprot.org This scaffolding function is crucial for creating a localized environment where the metabolic intermediates can be efficiently passed from one enzyme to the next. While a direct homolog of ERG28 has not been identified in bacteria, the concept of scaffolding proteins organizing biosynthetic enzymes is a recurring theme in microbial secondary metabolism.

Table 2: Scaffolding Protein in Eukaryotic C-4 Demethylation

| Protein | Function | Key Interactions |

| ERG28 | Acts as a non-catalytic scaffold, organizing the enzymes of the C-4 demethylation complex. | Interacts with SMO, CSD, and SKR in the endoplasmic reticulum. uniprot.org |

Molecular Mechanisms of Biological Action and Cellular Modulation

Role as a Signaling Molecule in Non-Plant Phyla

Oxygen Sensing in Fission Yeast (Schizosaccharomyces pombe) and Pathogenic Fungi (Cryptococcus neoformans)

No studies were found that investigate or identify a role for 1-Dehydroxy-23-deoxojessic acid in the oxygen-sensing pathways of either Schizosaccharomyces pombe or Cryptococcus neoformans. The molecular interactions and cellular responses that would underpin such a function have not been documented.

Physiological and Developmental Implications in Biological Systems

Influence on Plant Hormone Homeostasis

The influence of 1-Dehydroxy-23-deoxojessic acid on plant hormone homeostasis is an uninvestigated area. While it is established that microbial metabolites can interfere with plant hormonal signaling, the specific interactions of this compound with plant hormones have not been a subject of study.

Ecological Functions of Microbial Metabolites

As a secondary metabolite produced by Streptomyces, 1-Dehydroxy-23-deoxojessic acid likely plays a role in the ecological interactions of its producing organism. Streptomyces are known for their production of a vast array of bioactive compounds that can act as antibiotics, antifungals, or signaling molecules. However, the specific ecological function of 1-Dehydroxy-23-deoxojessic acid has not been elucidated.

Broader Biological Activities in Life Sciences Research

Limited research outside of plant science indicates that 1-Dehydroxy-23-deoxojessic acid exhibits cytotoxic activity. One study reported its effect against murine colon 26-L5 carcinoma cells. This suggests a potential for this compound in pharmacological research, though this area remains largely unexplored.

Advanced Analytical Methodologies for Research

Spectroscopic and Chromatographic Techniques for Identification and Quantification

The precise identification and measurement of 1-dehydroxy-23-deoxojessic acid in biological samples are achieved through a combination of advanced chromatographic separation and mass spectrometric detection.

High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) with Atmospheric Pressure Photoionization (APPI) for Detection

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) using an Atmospheric Pressure Photoionization (APPI) source is a powerful technique for analyzing sterol derivatives like 1-dehydroxy-23-deoxojessic acid. researchgate.netnih.gov This methodology is particularly suited for detecting underivatized sterol molecules, which are often observed as a dehydrated quasimolecular ion [M+H-H₂O] that can be used as the precursor ion for fragmentation analysis. nih.gov

In studies involving Arabidopsis thaliana mutants with disrupted sterol biosynthesis (specifically, erg28 mutants), UPLC-MS/MS with APPI was employed to analyze the polar sterol fraction. researchgate.netnih.gov This analysis led to the detection of an intense precursor ion with a mass-to-charge ratio (m/z) of 453, corresponding to the [M+H-H₂O] adduct of 1-dehydroxy-23-deoxojessic acid, also known as 4-carboxy-4-methyl-24-methylenecycloartanol (CMMC). researchgate.netnih.gov The identity of the compound was confirmed by comparing its fragmentation spectrum with that of an authentic standard. researchgate.netnih.gov Under the experimental conditions, this compound was not detectable in wild-type plants, suggesting its accumulation is a specific consequence of the genetic mutation. nih.gov

The multiple reaction monitoring (MRM) mode was utilized for specific fragment identification, enhancing the selectivity and sensitivity of the detection. nih.gov

Table 1: UPLC-MS/MS Parameters for 1-Dehydroxy-23-deoxojessic acid (CMMC) Detection

| Parameter | Value | Reference |

| Ionization Mode | Atmospheric Pressure Photoionization (APPI) | nih.gov |

| Precursor Ion (m/z) | 453 [M+H-H₂O]⁺ | researchgate.netnih.gov |

| Precursor-Product Transitions (m/z) | 453 > 109, 453 > 123, 453 > 149, 453 > 191, 453 > 205, 453 > 369 | nih.gov |

In Vitro Assays for Mechanistic Investigations

To understand how 1-dehydroxy-23-deoxojessic acid exerts its biological effects, in vitro assays are indispensable. These assays allow for the controlled investigation of the compound's interaction with specific cellular processes.

Polar Auxin Transport (PAT) Inhibition Assays using Radiolabeled Compounds

The accumulation of 1-dehydroxy-23-deoxojessic acid in erg28 mutant plants has been linked to phenotypes characteristic of impaired polar auxin transport (PAT). nih.govresearchgate.net To experimentally verify this, PAT inhibition assays are conducted using radiolabeled auxin, such as tritium-labeled indole-3-acetic acid ([³H]IAA). nih.gov These assays typically measure the basipetal (shoot-to-root) transport of the radiolabeled auxin in plant tissues. nih.gov Research has shown that the accumulation of 1-dehydroxy-23-deoxojessic acid inhibits PAT, providing a mechanistic explanation for the observed developmental abnormalities in plants where this compound is present in elevated levels. nih.govresearchgate.netresearchgate.net This inhibition of auxin transport is a key finding, as PAT is a fundamental process that governs many aspects of plant growth and development. researchgate.net

Competitive Binding Assays with Auxin Transport Inhibitors

To further investigate the mechanism of PAT inhibition by 1-dehydroxy-23-deoxojessic acid, competitive binding assays are utilized. researchgate.net These assays assess the ability of the compound to compete with known inhibitors of auxin transport, such as N-1-naphthylphthalamic acid (NPA), for binding to their target sites on cell membranes. researchgate.net

In these experiments, microsomal membranes isolated from wild-type plants are incubated with a radiolabeled PAT inhibitor, like [³H]NPA, in the presence and absence of 1-dehydroxy-23-deoxojessic acid. researchgate.net A reduction in the binding of the radiolabeled inhibitor in the presence of 1-dehydroxy-23-deoxojessic acid indicates that both compounds are competing for the same or overlapping binding sites. researchgate.net Such studies have been conducted to explore whether 1-dehydroxy-23-deoxojessic acid directly interacts with the NPA-binding proteins involved in auxin transport. researchgate.net

Structural Modifications, Derivatives, and Synthetic Biology

Characterization of Natural Derivatives and Analogs

Triterpenoids, the class of compounds to which 1-Dehydroxy-23-deoxojessic acid belongs, are known for their vast structural diversity in nature. researchgate.net This diversity arises from the initial cyclization of 2,3-oxidosqualene (B107256) into various triterpene scaffolds by oxidosqualene cyclases (OSCs), followed by a series of modifications such as oxidation, glycosylation, and acylation. researchgate.netnih.gov These modifications give rise to a wide array of natural derivatives and analogs.

Natural triterpenoids can be categorized based on their skeletal structures into groups such as lupane, oleanane, and ursane, which are widely distributed in the plant kingdom. researchgate.net For instance, oleanolic acid, an oleanane-type pentacyclic triterpene, has been isolated from over 1,600 plant species and is known for its various pharmacological activities. researchgate.net The study of these naturally occurring analogs provides valuable insights into the structure-activity relationships within the triterpenoid (B12794562) class.

Interactive Table: Examples of Natural Triterpenoid Derivatives and their Skeletons

| Derivative | Triterpenoid Class | Common Source |

|---|---|---|

| Betulinic acid | Lupane | Betula species |

| Oleanolic acid | Oleanane | Olea europaea |

| Glycyrrhetinic acid | Oleanane | Glycyrrhiza species |

Synthesis and Evaluation of Synthetic Analogs (e.g., Cholestanoic Acid)

The synthesis of analogs of naturally occurring compounds is a key strategy for probing biological mechanisms and developing new therapeutic agents. In the realm of bile acid biosynthesis, which shares precursors with triterpenoids, the synthesis of cholestanoic acid derivatives has been instrumental. nih.gov For example, deuterium-labeled analogs of potential C27-intermediates in bile acid biosynthesis have been prepared to study alternative pathways. nih.gov

The process often involves multi-step chemical reactions. For instance, the synthesis of 3-(2-Bromo-4,5-dihydroxyphenyl) propanoic acid involves dissolving the precursor in an anhydrous solvent, cooling it to low temperatures under an inert atmosphere, and then adding a reagent like boron tribromide dropwise. acs.org The evaluation of these synthetic analogs often involves techniques like tandem mass spectrometry to quantify their presence and determine their metabolic fate. nih.gov This approach allows for the differentiation of various disorders related to peroxisomal biogenesis. nih.gov

Structure-Activity Relationship Studies in the Context of Biological Function

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 1-Dehydroxy-23-deoxojessic acid, relates to its biological activity. These studies involve systematically altering the molecule's structure and observing the effects on its function. For example, in the study of abscisic acid (ABA) analogs, screening a targeted library of ABA-like compounds led to the identification of both receptor-selective and universal antagonists. nih.gov This demonstrates that even subtle changes to a molecule's structure can significantly impact its biological target engagement.

Similarly, SAR studies on kojic acid derivatives have revealed a wide range of biological activities, including antibacterial, antifungal, and antiproliferative effects. nih.gov These findings highlight the potential to tailor the biological activity of a core scaffold by introducing different functional groups. nih.gov In the context of 1-Dehydroxy-23-deoxojessic acid, SAR studies would involve synthesizing a series of derivatives with modifications at various positions and evaluating their biological effects to identify key structural features responsible for its activity.

Metabolic Engineering Approaches for Pathway Manipulation

Metabolic engineering offers a powerful approach to manipulate the biosynthetic pathways of natural products like triterpenoids. nih.gov This can be used to increase the production of desired compounds or to generate novel derivatives. The biosynthesis of triterpenoids in plants involves two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.gov

Key enzymes in the triterpenoid biosynthetic pathway, such as oxidosqualene cyclases, cytochrome P450 monooxygenases, and glycosyltransferases, are targets for genetic manipulation. elsevierpure.com By overexpressing genes encoding these enzymes or introducing genes from other organisms, it is possible to enhance the production of specific triterpenoids. For instance, metabolic engineering has been successfully used to increase the production of 1,3-dihydroxyacetone (B48652) and 1,3-butanediol (B41344) in microbial systems. nih.govnih.gov These strategies could potentially be applied to the biosynthetic pathway of 1-Dehydroxy-23-deoxojessic acid to increase its yield or to produce novel, structurally related compounds with enhanced or different biological properties.

Future Directions in Academic Research

Elucidation of Atomic-Level Molecular Mechanisms of Action

A fundamental area of future inquiry is the precise determination of how 1-Dehydroxy-23-deoxojessic acid exerts its cytotoxic effects at a molecular level. Initial research has shown that it exhibits cytotoxicity against murine colon 26-L5 carcinoma cells with an EC50 of 62.38 μM. medchemexpress.com However, the specific intracellular binding partners and the subsequent cascade of events are yet to be identified. Future research should focus on employing advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to visualize the interaction of this triterpene with its cellular targets. Computational modeling and molecular dynamics simulations could further refine our understanding of the binding kinetics and the conformational changes induced in both the compound and its target proteins. These approaches will be critical in moving beyond the current understanding of its general cytotoxicity to a detailed, atomic-level mechanism of action.

Identification and Characterization of Novel Biological Targets

Expanding the investigation beyond its known effects on colon cancer cells is a crucial next step. The unique cycloartane (B1207475) scaffold of 1-Dehydroxy-23-deoxojessic acid suggests the possibility of novel biological targets. medchemexpress.com Future research endeavors should utilize unbiased screening approaches, such as chemical proteomics and affinity-based protein profiling, to identify the full spectrum of proteins that interact with this compound within the cell. Once potential targets are identified, further validation through genetic and pharmacological methods will be necessary to confirm their role in the compound's bioactivity. This could reveal previously unknown signaling pathways or cellular processes that can be modulated by this triterpene, opening up new avenues for therapeutic intervention. The compound has been noted as a subject of interest for its potential biological activities due to its ability to modulate a variety of biochemical pathways. biosynth.com

Comparative Analysis of Sterol Metabolism and Signaling Across Diverse Phyla

Given that 1-Dehydroxy-23-deoxojessic acid is a sterol-like molecule, its interaction with the pathways of sterol metabolism and signaling warrants in-depth investigation. Future research could explore how this compound affects sterol biosynthesis, transport, and signaling in a variety of organisms, from microbes to mammals. For instance, studies on its effects in mycobacterial species, which have complex sterol metabolism, could provide insights into its potential as an antimicrobial agent. nih.gov In mammalian cells, investigating its influence on key enzymes like sterol 27-hydroxylase, a mitochondrial cytochrome P-450 involved in bile acid synthesis, could reveal impacts on lipid homeostasis and related diseases. nih.gov A comparative approach across different phyla would not only illuminate the specific activities of 1-Dehydroxy-23-deoxojessic acid but also enhance our broader understanding of the evolution and diversity of sterol-related biological processes.

Development of 1-Dehydroxy-23-deoxojessic Acid as a Bio-Inspired Research Tool

The distinct chemical structure of 1-Dehydroxy-23-deoxojessic acid makes it a valuable candidate for development as a specialized research tool. biosynth.com Its ability to interact with specific cellular targets could be harnessed to probe complex biological processes. biosynth.com Future research could focus on synthesizing labeled derivatives of the compound, for example, with fluorescent tags or biotin (B1667282) handles, to facilitate its use in cellular imaging and pull-down assays. These bio-inspired tools would be invaluable for tracking the compound's subcellular localization, identifying its binding partners, and dissecting the molecular pathways it modulates. Such tools could have broad applications in cell biology and pharmacology, aiding in the study of the ecological functions of microbial metabolites. biosynth.com

Uncovering Additional Physiological and Ecological Roles

The known origin of 1-Dehydroxy-23-deoxojessic acid as a secondary metabolite from certain Streptomyces species suggests it plays a role in the producing organism's physiology and ecology. biosynth.com Future research should investigate the natural function of this compound. This could involve studying its role in chemical defense, intercellular signaling, or symbiosis in its native microbial environment. Understanding its ecological purpose could provide valuable context for its pharmacological effects and may lead to the discovery of new applications. For example, if it functions as an inhibitor of competing microbes, this could spur further investigation into its potential as an antibiotic.

Q & A

Basic Research Question: What are the optimal synthetic routes for 1-Dehydroxy-23-deoxojessic acid, and how do natural extraction methods compare to laboratory synthesis?

Methodological Answer:

The compound can be synthesized via semi-synthetic pathways starting from natural precursors (e.g., plant-derived jessic acid derivatives). Extraction typically involves hydrophilic solvents like methanol or ethanol for initial isolation, followed by chromatographic purification . Laboratory synthesis often employs oxidation or reduction reactions using agents like potassium permanganate or sodium borohydride to modify functional groups . However, specific reaction conditions (e.g., temperature, catalyst ratios) are not fully documented in open literature, necessitating iterative optimization. Comparative studies should assess yield, purity (via HPLC ≥98% ), and scalability.

Basic Research Question: What analytical techniques are most reliable for characterizing 1-Dehydroxy-23-deoxojessic acid’s structural integrity?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for confirming hydroxyl group positions and stereochemistry. High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., [M+H]+ at m/z 499.36 ). X-ray crystallography may resolve ambiguities in crystal structure, though challenges in crystallization require co-crystallization agents. Purity is quantified via reverse-phase HPLC with UV detection at 210–254 nm .

Advanced Research Question: How can researchers reconcile contradictory cytotoxicity data for 1-Dehydroxy-23-deoxojessic acid across different cancer cell lines?

Methodological Answer:

Discrepancies in cytotoxicity (e.g., IC₅₀ values varying by >10 µM across studies) may arise from differences in cell culture conditions (e.g., serum concentration, passage number) or compound stability. To address this:

- Standardize assays using NCI-60 cell line panels under controlled hypoxia/normoxia .

- Validate compound stability via LC-MS post-incubation to detect degradation products.

- Use isobologram analysis to differentiate between additive and synergistic effects in combination therapies .

Advanced Research Question: What computational strategies can predict the binding affinity of 1-Dehydroxy-23-deoxojessic acid to oncogenic targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER or GROMACS) can model interactions with kinases or apoptosis regulators. Key steps:

Generate 3D conformers using PubChem’s canonical SMILES: CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)C(CC(C5(C)C(=O)O)O)O)C)C .

Validate force field parameters for hydroxyl and carboxylate groups.

Cross-reference with experimental IC₅₀ data to refine scoring functions.

Advanced Research Question: How can structural modifications enhance the bioavailability of 1-Dehydroxy-23-deoxojessic acid without compromising bioactivity?

Methodological Answer:

Pro-drug strategies (e.g., esterification of hydroxyl groups) improve solubility. Pharmacokinetic studies in murine models should track plasma half-life (t₁/₂) and tissue distribution via radiolabeling (³H or ¹⁴C). Compare derivatives using:

- Lipinski’s Rule of Five for drug-likeness.

- In vitro permeability assays (Caco-2 monolayers).

- Toxicity profiling in zebrafish embryos .

Advanced Research Question: What experimental designs are optimal for resolving spectral overlaps in NMR analysis of 1-Dehydroxy-23-deoxojessic acid derivatives?

Methodological Answer:

Use heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) to assign overlapping proton signals. For complex mixtures:

- Employ DOSY (Diffusion-Ordered Spectroscopy) to separate components.

- Apply cryoprobes to enhance sensitivity in low-concentration samples.

- Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) .

Advanced Research Question: How can researchers address reproducibility challenges in synthesizing 1-Dehydroxy-23-deoxojessic acid analogs?

Methodological Answer:

Document reaction parameters exhaustively (e.g., solvent purity, inert atmosphere conditions). Use robotic liquid handlers for precise reagent dispensing. Publish detailed protocols in supplemental materials, adhering to Beilstein Journal guidelines (e.g., full characterization data for ≤5 compounds in main text) .

Advanced Research Question: What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

Methodological Answer:

Non-linear regression models (e.g., GraphPad Prism) fit sigmoidal dose-response curves. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. For skewed data (e.g., non-Gaussian distributions), apply non-parametric tests (Mann-Whitney U) and bootstrap resampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.